molecular formula C21H25N7O2 B10915162 N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915162
M. Wt: 407.5 g/mol
InChI Key: QNISHKDGYRTWLN-UHFFFAOYSA-N
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Description

N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. The key steps include:

    Formation of Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of Isoxazole Rings: The isoxazole rings are formed by the cyclization of β-keto oximes in the presence of dehydrating agents such as phosphorus oxychloride (POCl~3~).

    Coupling Reactions: The pyrazole and isoxazole intermediates are then coupled using appropriate linkers and catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole ring structure but differs in functional groups and overall structure.

    1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Another pyrazole derivative with similar core structure but different substituents.

Uniqueness

N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole and isoxazole rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25N7O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H25N7O2/c1-6-27(11-16-12-28(7-2)24-13(16)3)21(29)17-8-18(15-9-22-26(5)10-15)23-20-19(17)14(4)25-30-20/h8-10,12H,6-7,11H2,1-5H3

InChI Key

QNISHKDGYRTWLN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C

Origin of Product

United States

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